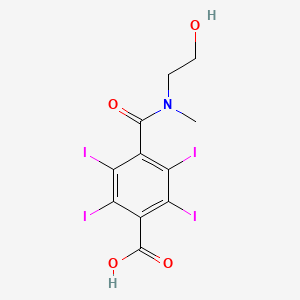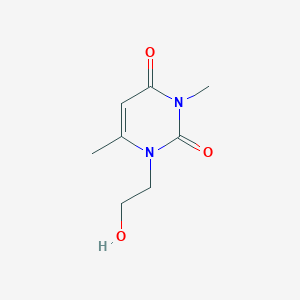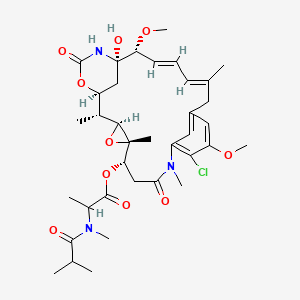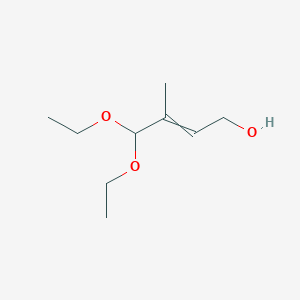
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to an indene dione framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of aniline with an appropriate indene dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones or amines.
Substitution: The anilino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazones or amines. Substitution reactions result in various substituted derivatives with different functional groups.
科学研究应用
2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(1-Anilinoethylidene)-2,4(3H,5H)-thiophenedione
- 2-(1-Anilinoethylidene)-1H-indene-1,3(2H)-dione derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, and industrial utility, making it a valuable compound for various research and development efforts.
属性
CAS 编号 |
25083-69-6 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)inden-1-one |
InChI |
InChI=1S/C17H13NO2/c1-11(18-12-7-3-2-4-8-12)15-16(19)13-9-5-6-10-14(13)17(15)20/h2-10,19H,1H3 |
InChI 键 |
IEGGAERFEYQCSV-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


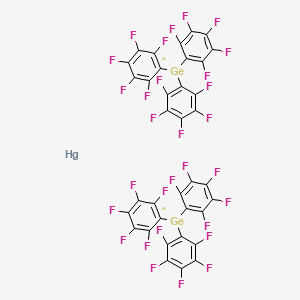
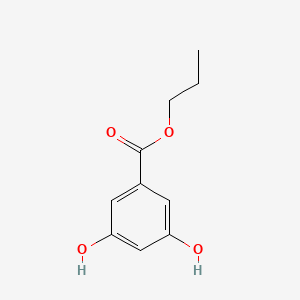

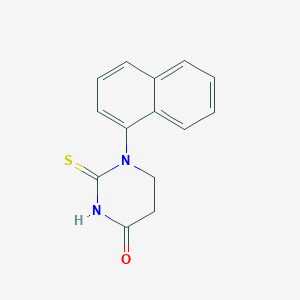
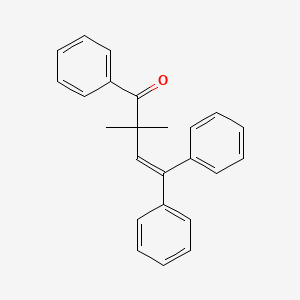
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
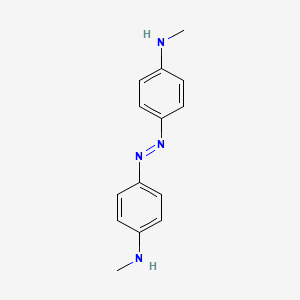
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
